molecular formula C12H10N2O2 B8228845 Methyl [2,2'-bipyridine]-5-carboxylate

Methyl [2,2'-bipyridine]-5-carboxylate

Cat. No.: B8228845
M. Wt: 214.22 g/mol
InChI Key: DTKMWGMTLGIQHN-UHFFFAOYSA-N
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Description

Methyl [2,2’-bipyridine]-5-carboxylate is an organic compound derived from bipyridine, a molecule consisting of two pyridine rings connected by a single bond. This compound is notable for its role as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes are often used in catalysis, materials science, and as photosensitizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [2,2’-bipyridine]-5-carboxylate can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of methyl [2,2’-bipyridine]-5-carboxylate often relies on scalable methods such as the Negishi coupling due to its high yield and mild reaction conditions. The use of microwave irradiation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl [2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated derivatives of bipyridine can be used as starting materials, with palladium catalysts facilitating the substitution reactions.

Major Products

The major products formed from these reactions include various substituted bipyridines, bipyridine N-oxides, and bipyridine amines .

Mechanism of Action

The mechanism of action of methyl [2,2’-bipyridine]-5-carboxylate primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for imaging and therapeutic applications .

Properties

IUPAC Name

methyl 6-pyridin-2-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)9-5-6-11(14-8-9)10-4-2-3-7-13-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKMWGMTLGIQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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